molecular formula C10H10BrClO3 B2591835 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one CAS No. 237384-61-1

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one

Cat. No. B2591835
CAS RN: 237384-61-1
M. Wt: 293.54
InChI Key: VFEAXQQGIBFGRX-UHFFFAOYSA-N
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Description

The compound “2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one” is an organic compound . It belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Synthesis Analysis

The synthesis of this compound can be achieved by various methods. One such method involves the reaction of bromine with acetoveratrone in chloroform at room temperature . Another method involves a multi-step reaction with 2 steps: 1) N,N-dimethyl-acetamide / 1.75 h / 40 °C 2) aq. HCl / ethanol .


Molecular Structure Analysis

The molecular formula of this compound is C10H10BrClO3 . The InChI Code is 1S/C10H10BrClO3/c1-14-9-3-6 (8 (13)5-11)7 (12)4-10 (9)15-2/h3-4H,5H2,1-2H3 . The molecular weight is 293.54 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Experimental Teaching and Chemical Innovation

This compound is used in the α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry . It’s used in experimental teaching to help students understand the effects of reaction time, reaction temperature, and dosage of the brominating agent . This approach enhances their scientific literacy levels and fosters innovation consciousness as well as practical aptitude .

Synthesis of 4-chloro-α-bromo-acetophenone

4-chloro-α-bromo-acetophenone can be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . This synthesis process is significant in organic chemistry.

Infrared Spectroscopy

This compound is used in infrared (IR) spectroscopy, a common spectroscopic technique for characterizing compound and solvent interactions . It’s used in the conformational analysis of 2-bromo-4-chlorobenzaldehyde .

Solvent Effect Study

The compound is used to study the solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents . This helps in evaluating the reliability of a suitable theoretical model for the solvent effect .

Synthesis of N-fused Tricyclic Indoles

This compound is used as a reactant in the synthesis of N-fused tricyclic indoles . These indoles have various applications in the field of pharmaceuticals and agrochemicals .

Synthesis of Multi-halogenated Alkenes

The compound is used in the synthesis of multi-halogenated alkenes . These alkenes have potential applications in organic chemistry, e.g., in Suzuki–Miyaura or Sonogashira cross-coupling reactions .

Safety And Hazards

This compound is classified as dangerous . It has hazard statements H301-H311-H331-H341 . Precautionary statements include P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEAXQQGIBFGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CBr)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one

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